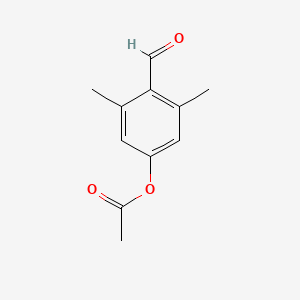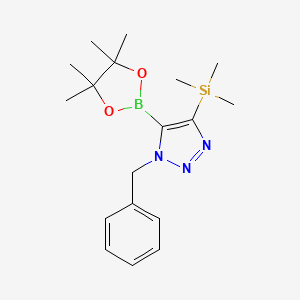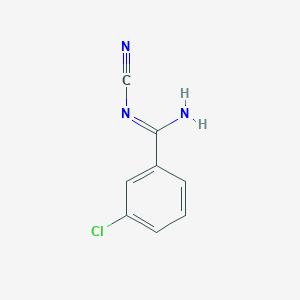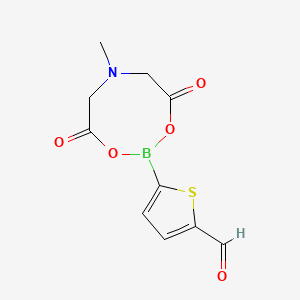
4-Formyl-3,5-dimethylphenyl acetate
Übersicht
Beschreibung
4-Formyl-3,5-dimethylphenyl acetate is a chemical compound with the molecular formula C11H12O3 . It has a molecular weight of 192.21 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 4-Formyl-3,5-dimethylphenyl acetate is1S/C11H12O3/c1-7-4-10 (14-9 (3)13)5-8 (2)11 (7)6-12/h4-6H,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
4-Formyl-3,5-dimethylphenyl acetate is a solid compound with a melting point between 53 - 55 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Utility in Solid-Phase Chemistry
4-Formyl-3,5-dimethoxyphenol, a closely related compound to 4-Formyl-3,5-dimethylphenyl acetate, is significant as a synthetic intermediate in the preparation of the BAL family of acid-labile linkers and resins. These are pivotal in the solid-phase synthesis of peptides and non-peptides, indicating a broad application in chemical synthesis and pharmaceutical development (Jin et al., 2001).
Nitration Processes and Rearomatization
The nitration of 3,4-dimethylacetophenone, a compound structurally similar to 4-Formyl-3,5-dimethylphenyl acetate, results in various products including dimethylphenyl acetates. These nitrated compounds undergo rearomatization under specific conditions, illustrating potential applications in organic synthesis and material science (Fischer, Greig, & Röderer, 1975).
Role in Chiral Stationary Phases
Chitin carbamate derivatives, including 3,5-dimethylphenylcarbamates, have been investigated for their chiral recognition abilities in high-performance liquid chromatography (HPLC). This highlights the potential application of related compounds in analytical chemistry, specifically in the separation of chiral compounds (Yamamoto, Hayashi, & Okamoto, 2003).
Applications in Nonlinear Optics
Chalcone derivatives, such as those incorporating 3,4-dimethylphenyl groups, have been studied for their third-order nonlinear optical properties. This suggests potential uses of 4-Formyl-3,5-dimethylphenyl acetate in the development of new materials for nonlinear optics and photonic applications (Shetty, Raghavendra, Kumar, & Dharmaprakash, 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
(4-formyl-3,5-dimethylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7-4-10(14-9(3)13)5-8(2)11(7)6-12/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOQUFCXOZAKQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formyl-3,5-dimethylphenyl acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Imidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1404620.png)





![4-(1H-Naptho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)phenol](/img/structure/B1404627.png)

![Tert-butyl 3-[(tert-butoxycarbonyl)oxy]azetidine-1-carboxylate](/img/structure/B1404630.png)

![4-Oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1404632.png)
![1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B1404633.png)